Perophoramidine

Description

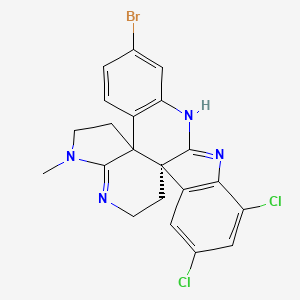

Structure

3D Structure

Properties

CAS No. |

474779-75-4 |

|---|---|

Molecular Formula |

C21H17BrCl2N4 |

Molecular Weight |

476.2 g/mol |

IUPAC Name |

(1S)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene |

InChI |

InChI=1S/C21H17BrCl2N4/c1-28-7-5-21-13-3-2-11(22)8-16(13)26-18-20(21,4-6-25-19(21)28)14-9-12(23)10-15(24)17(14)27-18/h2-3,8-10H,4-7H2,1H3,(H,26,27)/t20-,21?/m1/s1 |

InChI Key |

DTPIICGKNYGUFI-VQCQRNETSA-N |

SMILES |

CN1CCC23C1=NCCC24C5=C(C(=CC(=C5)Cl)Cl)N=C4NC6=C3C=CC(=C6)Br |

Isomeric SMILES |

CN1CCC23C1=NCC[C@]24C5=C(C(=CC(=C5)Cl)Cl)N=C4NC6=C3C=CC(=C6)Br |

Canonical SMILES |

CN1CCC23C1=NCCC24C5=C(C(=CC(=C5)Cl)Cl)N=C4NC6=C3C=CC(=C6)Br |

Synonyms |

dehaloperophoramidine perophoramidine |

Origin of Product |

United States |

Discovery, Isolation, and Initial Structural Characterization

The story of perophoramidine begins in the marine environment, where a diverse array of organisms produce complex molecules with unique biological activities.

Isolation of this compound from the Marine Ascidian Perophora namei

In 2002, a team of researchers led by Ireland reported the discovery of a novel polycyclic alkaloid, which they named (+)-perophoramidine. rsc.orgrsc.org This compound was isolated from the marine ascidian Perophora namei, a species of tunicate collected in the waters of the Philippines. rsc.orgnih.govnih.gov Ascidians, commonly known as sea squirts, are known producers of a wide range of bioactive natural products. The isolation of this compound added a new, structurally complex member to this growing family of marine-derived compounds. diva-portal.orgnih.gov The isolation process itself was a meticulous undertaking, involving the extraction of the organism's tissues and subsequent purification to obtain the pure alkaloid. nih.govfigshare.com

Methodologies for Primary Structural Elucidation (e.g., Advanced Spectroscopic Analyses)

The determination of this compound's intricate structure was a significant challenge that required the application of sophisticated analytical techniques. rsc.orgrsc.org The primary methods employed were multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). rsc.orgrsc.orgnih.govfigshare.com

Table 1: Spectroscopic Techniques Used in the Elucidation of this compound's Structure

| Technique | Purpose |

| 1D NMR (¹H and ¹³C) | Provided initial information about the number and types of protons and carbons in the molecule. rsc.orgnih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Established connectivity between atoms, revealing the intricate bonding network within the molecule. mdpi.com |

| Mass Spectrometry (MS) | Determined the molecular weight and elemental composition of the compound. nih.govfigshare.com |

| X-ray Crystallography | Provided definitive confirmation of the three-dimensional structure and stereochemistry of synthetic intermediates and derivatives. mdpi.comresearchgate.netnih.gov |

These advanced spectroscopic analyses were instrumental in piecing together the complex puzzle of this compound's molecular framework. rsc.orgrsc.org

Identification of the Hexacyclic Core and Key Functionalities: Amidine and Indole (B1671886) Systems

The comprehensive spectroscopic analysis revealed that this compound possesses a densely functionalized and complex hexacyclic structure. rsc.orgrsc.orgnih.gov This intricate scaffold is built around two key functional groups: an amidine system and an indole system. The presence of two amidine functionalities was a particularly unique feature. rsc.orgrsc.orgnih.gov

Furthermore, the structure was found to contain two adjacent, or vicinal, quaternary all-carbon stereocenters, adding another layer of complexity to its architecture. rsc.orgrsc.orgdiva-portal.org The relative stereochemistry of these centers was determined to be trans. diva-portal.orgnih.gov The molecule also features halogen atoms, specifically two chlorines and a bromine, attached to its aromatic nuclei. nih.govnih.gov The dehalogenation of this compound through catalytic transfer hydrogenation was a key chemical experiment that confirmed the number and type of these halogen atoms. figshare.com

Table 2: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Hexacyclic |

| Key Functional Groups | Two amidine systems, Indole system |

| Stereochemistry | Two vicinal all-carbon quaternary stereocenters with a trans relationship |

| Halogenation | Two chlorine atoms and one bromine atom on the aromatic rings |

The elucidation of this complex structure, with its unique combination of a hexacyclic core, dual amidine groups, and halogenated indole moieties, laid the foundation for future synthetic efforts and biological investigations into this fascinating marine natural product.

Advanced Structural Analysis and Stereochemical Assignment

Determination of Relative Stereochemistry of Vicinal Quaternary Carbon Stereocenters

The establishment of this trans configuration has been a key objective in the numerous total syntheses of Perophoramidine and its analogues. Synthetic chemists have employed various methods to control and confirm this stereochemical outcome:

Substrate-Controlled Alkylations: Strategies such as substrate-controlled diastereoselective decarboxylative allylic alkylations have been developed to selectively install the vicinal quaternary centers with the correct relative stereochemistry. nih.govacs.org

Reductive Dialkylation: A samarium-mediated reductive dialkylation procedure has been utilized to construct the vicinal all-carbon quaternary stereocenters with the desired trans relationship early in a synthetic sequence. diva-portal.orgacs.org

Nuclear Overhauser Effect (NOE) Spectroscopy: 1H NMR NOESY (Nuclear Overhauser Effect Spectroscopy) analysis is a powerful tool for determining the proximity of protons in a molecule. In the study of this compound and its synthetic intermediates, NOE data has been used to infer the relative stereochemistry. rsc.orgnih.gov However, in complex, sterically congested molecules, reliance on NOE data alone can sometimes lead to ambiguous or incorrect assignments, which are later clarified by unequivocal methods like X-ray crystallography. nih.gov For instance, an initial assignment of the this compound relative stereochemistry to an alkylation product was later proven incorrect by X-ray analysis, which showed it to have the communesin (cis) configuration. nih.gov

The challenge of installing these adjacent quaternary centers stereoselectively remains a central theme in the synthesis of this class of alkaloids. diva-portal.orgnih.gov

Establishment of Absolute Configuration (e.g., X-ray Crystallographic Analysis of Key Intermediates)

While relative stereochemistry describes the orientation of stereocenters within a molecule relative to each other, the absolute configuration defines their precise three-dimensional arrangement in space. For this compound, the absolute configuration was definitively established through the total synthesis of the natural product and X-ray crystallographic analysis of chiral intermediates. researchgate.netnih.gov

The first asymmetric total synthesis of (+)-Perophoramidine by Qin and coworkers in 2010 was pivotal. researchgate.netnih.govcapes.gov.br They determined the absolute configuration by comparing the optical rotation of their synthetic (+)-Perophoramidine with that of the natural product. Crucially, they confirmed the stereochemistry through single-crystal X-ray analysis of a key chiral intermediate in their synthetic route. researchgate.netnih.govcapes.gov.br

X-ray crystallography provides unambiguous proof of both relative and absolute stereochemistry by mapping the precise location of each atom in a crystalline solid. This technique has been indispensable throughout the various synthetic campaigns targeting this compound and its analogues, often being used to confirm the structure of complex, multi-cyclic intermediates where spectroscopic data alone is insufficient. mdpi.comnih.gov

Table 1: Examples of X-ray Crystallography in this compound Synthesis

| Intermediate | Synthetic Context | Purpose of X-ray Analysis | Reference(s) |

|---|---|---|---|

| Chiral Intermediate 32 | Asymmetric total synthesis of (+)-Perophoramidine | Determination of absolute configuration. | researchgate.netnih.govcapes.gov.br |

| Hexacyclic ortho-amide 13 | Synthesis of dehalothis compound (B1246378) | Confirmation of unexpected domino reaction product structure. | acs.org |

| Allylated Lactone 30 | Synthetic studies towards this compound | Unambiguous establishment of the cis (communesin) stereochemistry, correcting a previous assignment. | nih.govacs.org |

| Allyl Ester 21 | Stereodivergent approach to Communesin F and this compound | Confirmation of the trans (this compound) relative stereochemistry at the vicinal quaternary centers. | acs.orgcaltech.edu |

| Ketone 27 | Route to indolo[2,3-b]quinolone core | Confirmation of the structure after a Claisen rearrangement. | mdpi.com |

Structural Relationships and Analogies with Calycanthaceous Alkaloids

This compound belongs to the broader family of Calycanthaceous alkaloids. diva-portal.org This classification is based on significant structural similarities and a presumed common biosynthetic pathway. caltech.eduresearchgate.net The core structures of these alkaloids are thought to arise from the oxidative dimerization of tryptamine (B22526) derivatives. nih.govcaltech.edu

Five potential structural isomers can be derived from a hypothetical dimeric tryptamine precursor, with four of these core arrangements found in naturally occurring Calycanthaceous alkaloids. diva-portal.orgcaltech.edu this compound and the related Communesins are derived from the same core structure (referred to as core structure 2.4 or skeleton 6 in the literature). diva-portal.orgcaltech.edu

A key point of comparison is the relative stereochemistry of the vicinal quaternary carbons. The arrangement in this compound is diastereomeric to that found in the Communesins. Specifically, this compound's stereochemistry mimics that of meso-chimonanthine, while the Communesins mirror the stereochemistry of (−)-chimonanthine at these centers. caltech.edu This suggests subtle but critical differences in the biosynthetic pathways that lead to these otherwise closely related molecules. caltech.edu

Table 2: Core Structure Relationships

| Alkaloid Family/Compound | Related Calycanthaceous Core Structure | Stereochemical Relationship at Vicinal Quaternary Centers | Reference(s) |

|---|---|---|---|

| This compound | Core Structure 2.4 / Skeleton 6 | trans (mimics meso-chimonanthine) | diva-portal.orgcaltech.edu |

| Communesins | Core Structure 2.4 / Skeleton 6 | cis (mimics (−)-chimonanthine) | diva-portal.orgcaltech.edu |

| Calycanthine | Core Structure 2.5 | N/A | diva-portal.org |

Comparative Structural Analysis with Communesin Alkaloids

The Communesins are a family of fungal alkaloids that bear a striking structural resemblance to this compound. nih.govnih.gov This has led to many unified synthetic strategies that target both classes of molecules. nih.govacs.orglu.se Despite their similarities, there are several key structural distinctions.

Core Functionality: this compound contains two amidine functionalities. rsc.org In contrast, the Communesins possess two aminal linkages at the corresponding positions. rsc.orgnih.gov

Ring System: The Communesins feature a heptacyclic (seven-ring) skeleton which includes a distinctive seven-membered azepine ring (G-ring). nih.govnih.gov this compound has a hexacyclic (six-ring) framework and lacks this azepine ring. nih.govnih.gov

Aromatic Substitution: this compound is characterized by halogenation (two chlorines and a bromine) on its aromatic rings, whereas the Communesins are typically non-halogenated. nih.govnih.gov

These structural differences are summarized in the table below.

Table 3: Structural Comparison of this compound and Communesin Alkaloids

| Feature | This compound | Communesin Alkaloids | Reference(s) |

|---|---|---|---|

| Quaternary Center Stereochemistry | trans | cis | rsc.orgacs.orgnih.gov |

| Core Functional Groups | Bis-amidine | Bis-aminal | rsc.orgacs.org |

| Ring System | Hexacyclic | Heptacyclic (contains azepine G-ring) | nih.govnih.gov |

| Aromatic Substitution | Halogenated (Cl, Br) | Typically non-halogenated | nih.govnih.gov |

| Source | Marine Ascidian (Perophora namei) | Penicillium fungus | rsc.orgnih.gov |

The structural relationship is so close that during one synthetic attempt toward this compound, the precursor to the Communesins was formed instead due to an incorrect stereochemical assignment. diva-portal.org This highlights the subtle energetic differences and the synthetic challenge in selectively accessing one scaffold over the other.

Biosynthetic Hypotheses and Proposed Pathways

Theoretical Considerations for Perophoramidine Biogenesis

The intricate, polycyclic architecture of this compound, featuring two vicinal quaternary carbon centers and a unique bis-amidine system, suggests a complex and elegant biosynthetic origin. mdpi.comnih.gov Theoretical proposals are heavily influenced by its co-occurrence and structural similarity with the communesin alkaloids, which are presumed to share a common biogenetic route. nih.gov

The central hypothesis, inspired by both biosynthetic logic and successful laboratory syntheses, involves a key intermolecular hetero-Diels–Alder reaction. researchgate.netcaltech.eduacs.org This type of [4+2] cycloaddition is a powerful transformation for rapidly building molecular complexity and is known to be catalyzed by enzymes (Diels-Alderases) in other fungal secondary metabolite pathways. nih.govmdpi.com In the context of this compound, this proposed cycloaddition would forge the core heterocyclic scaffold by uniting two advanced intermediates. acs.org The stereochemical outcome of this key reaction is thought to dictate the final trans-relationship of the vicinal quaternary centers at C4 and C20, a defining structural feature that distinguishes this compound from the cis-fused communesins. mdpi.com

Postulated Precursor Molecules and Intermediates

The biosynthesis of this compound is believed to originate from two molecules of L-tryptophan, which are modified to form two key building blocks. acs.orgrsc.org These precursors are postulated to be tryptamine (B22526) and the ergot alkaloid, aurantioclavine. caltech.eduresearchgate.net This hypothesis is strongly supported by biomimetic total syntheses that successfully utilize these or closely related derivatives to construct the this compound core. researchgate.netacs.org

The proposed pathway involves several key intermediates leading from the initial precursors to the final natural product. An oxidized tryptamine derivative is thought to form a reactive electron-deficient diene, which serves as one partner in the key cycloaddition step. caltech.edu

| Compound Role | Compound Name | Origin | Postulated Function |

|---|---|---|---|

| Primary Metabolite | L-Tryptophan | Shikimate Pathway | Ultimate source of both indole-containing halves of the final molecule. acs.org |

| Precursor 1 | Tryptamine | Decarboxylation of L-Tryptophan | Forms one half of the final structure, likely after oxidation to a reactive diene. caltech.edu |

| Precursor 2 | Aurantioclavine | Derived from L-Tryptophan | Acts as the dienophile in the proposed hetero-Diels-Alder reaction. acs.orgresearchgate.net |

| Key Intermediate | o-Azaxylylene Indolone | Oxidation of Tryptamine | The proposed electron-deficient diene for the key cycloaddition reaction. caltech.eduacs.org |

| Key Intermediate | Bridged Lactam Cycloadduct | Hetero-Diels-Alder Reaction | The initial product of the key cycloaddition, containing the core ring system. acs.org |

Mechanistic Proposals for Key Biosynthetic Transformations (e.g., Halogenation, Cyclization Events)

The proposed biogenesis of this compound involves several critical chemical transformations, for which mechanisms have been postulated based on established biochemical reactions and synthetic precedent.

Cyclization Events: The cornerstone of the proposed pathway is an enzyme-catalyzed, intermolecular hetero-Diels–Alder reaction. researchgate.netacs.org In this model, an oxidized tryptamine derivative, such as an o-azaxylylene indolone, acts as the diene. caltech.edu This reactive species is thought to undergo a [4+2] cycloaddition with aurantioclavine, the dienophile. acs.org The reaction is believed to proceed with a specific exo transition state, which would establish the trans-stereochemistry of the two adjacent quaternary carbons (C4 and C20) that is characteristic of this compound. caltech.edu While a specific Diels-Alderase for this reaction has not been isolated, such enzymes have been identified in other fungal pathways, lending credibility to this proposal. nih.govnih.gov Subsequent intramolecular cyclizations and rearrangements would then convert the initial cycloadduct into the final hexacyclic skeleton of this compound.

Halogenation: this compound possesses two chlorine atoms and one bromine atom on its aromatic rings, indicating the involvement of halogenase enzymes late in the biosynthetic pathway. mdpi.com Fungi are known to produce flavin-dependent halogenases (FDHs) that catalyze the regioselective electrophilic halogenation of electron-rich aromatic substrates like tryptophan and its derivatives. mdpi.comresearchgate.netacs.org These enzymes utilize FADH₂, molecular oxygen, and a halide salt (Cl⁻ or Br⁻) to generate a highly reactive hypohalous acid (HOCl or HOBr) equivalent within the enzyme's active site. acs.org This reactive species then halogenates the indole (B1671886) nucleus at specific positions. The presence of both chlorine and bromine suggests that one or more halogenases with relaxed halide specificity are involved in the this compound pathway.

| Transformation | Proposed Mechanism Type | Precursor(s) | Product Feature | Enzyme Class (Postulated) |

|---|---|---|---|---|

| Core Assembly | Intermolecular Hetero-Diels-Alder Cycloaddition | Oxidized Tryptamine + Aurantioclavine | Fused hexacyclic core, vicinal quaternary centers. acs.org | Diels-Alderase. nih.govnih.gov |

| Chlorination | Electrophilic Aromatic Substitution | This compound scaffold + Cl⁻ | C-Cl bonds on indole rings. | Flavin-Dependent Halogenase (FDH). acs.org |

| Bromination | Electrophilic Aromatic Substitution | This compound scaffold + Br⁻ | C-Br bond on indole ring. | Flavin-Dependent Halogenase (FDH). acs.org |

| Amidine Formation | Oxidation/Cyclization | Aminal Intermediates | Bis-amidine functionality. | Oxidoreductase |

Biosynthetic Connections to Related Indole Alkaloids

This compound is a member of a larger family of structurally related bis(cyclotryptamine) alkaloids, most notably the communesins. nih.gov The biosynthetic pathways of this compound and the communesins are thought to be intimately linked, diverging from a common intermediate. mdpi.comcaltech.edu Both pathways are believed to utilize tryptamine and aurantioclavine as precursors and employ a hetero-Diels-Alder reaction to construct the core skeleton. acs.orgacs.org

The primary point of divergence appears to be the stereochemical outcome of the key [4+2] cycloaddition. The exo approach is hypothesized to lead to the trans-fused stereochemistry of this compound, while a competing endo approach would yield the cis-fused stereochemistry found in the communesins. caltech.edu Following the cycloaddition, the pathways diverge further. The communesin pathway involves the formation of a bis-aminal structure, whereas the this compound pathway leads to a bis-amidine. nih.gov This suggests that different tailoring enzymes (e.g., oxidoreductases, cyclases) act upon the common post-Diels-Alder intermediate to produce the distinct final structures of each natural product family.

Strategies and Methodologies in Perophoramidine Total Synthesis

Historical Overview of Synthetic Efforts Towards Perophoramidine and its Core Structure

The journey to synthesize this compound, a halogenated alkaloid isolated from the marine ascidian Perophora namei, began after its structure was first reported by Ireland and coworkers in 2002. researchgate.netrsc.orgmdpi.com The molecule's densely functionalized hexacyclic structure, featuring two adjacent all-carbon quaternary stereocenters, immediately presented it as a formidable synthetic target. rsc.orgmdpi.com

The first total synthesis of (±)-Perophoramidine was accomplished by the Funk research group in 2004. nih.govacs.org This landmark achievement utilized a key base-promoted reaction to construct the critical vicinal quaternary centers. nih.gov This initial synthesis was racemic, meaning it produced an equal mixture of both enantiomers of the molecule.

Subsequent efforts focused on developing asymmetric syntheses to produce the single, naturally occurring enantiomer, (+)-Perophoramidine. In 2010, the Qin group reported the first asymmetric total synthesis. researchgate.netcapes.gov.brnih.gov Their approach was centered on a biomimetic Diels-Alder reaction to assemble the core structure with high stereocontrol. researchgate.netcapes.gov.brnih.gov Later, the Trost group developed a distinct asymmetric total synthesis of (–)-perophoramidine, employing a molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) as a pivotal step. rsc.orgnih.gov Other notable contributions include the development of alternative routes to the core structure, such as an N-chlorosuccinimide-mediated intramolecular cyclization. mdpi.com

Challenges in Constructing the Densely Functionalized Polycyclic Skeleton

The synthesis of this compound is fraught with challenges, primarily stemming from its complex and rigid molecular architecture. diva-portal.org The molecule possesses a unique, cage-like heptacyclic skeleton (in related communesins) or a hexacyclic core (in this compound itself) that is heavily substituted. rsc.orgnih.govnih.gov

Key structural hurdles include:

Polycyclic Nature : The molecule is composed of multiple fused rings, requiring synthetic strategies that can build this intricate three-dimensional structure efficiently.

Dense Functionalization : The skeleton is decorated with multiple functional groups, including halogen atoms on the aromatic rings and two amidine functionalities, which must be incorporated or carried through the synthesis. rsc.orgnih.gov

Vicinal Quaternary Stereocenters : The most significant challenge is the presence of two quaternary carbon centers bonded directly to each other. researchgate.netrsc.orgdiva-portal.org The creation of even a single quaternary carbon is difficult due to steric hindrance; constructing two adjacent ones with specific relative stereochemistry (trans in the case of this compound) is a major synthetic obstacle that has been the focus of most synthetic campaigns. rsc.orgnih.gov

Stereoselective Installation of Vicinal Quaternary Carbon Stereocenters

The construction of the vicinal all-carbon quaternary stereocenters is the cornerstone of any total synthesis of this compound. researchgate.netdiva-portal.orgnih.gov These centers, where two carbon atoms are each bonded to four other carbon atoms and are adjacent to one another, create a highly congested and sterically hindered environment. nih.gov Achieving this with the correct relative stereochemistry (trans configuration) is a defining challenge. rsc.org Various methodologies have been developed to address this problem, each with a unique approach to controlling the stereochemical outcome.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, has been a popular strategy for forming the core structure of this compound and installing the quaternary centers simultaneously.

The Funk group's first racemic synthesis utilized a reaction between a 3-alkylindole and a 3-bromooxindole, which is thought to proceed through a Diels-Alder cycloaddition involving an ortho-aza-xylylene intermediate. researchgate.netrsc.orgnih.govthieme-connect.com This intermediate is generated in situ and reacts with the indole (B1671886) dienophile to construct the pentacyclic core with the desired stereochemistry. acs.org

The Qin group later developed an asymmetric variant for their total synthesis of (+)-Perophoramidine. researchgate.netcapes.gov.br Their key step was a biomimetic asymmetric Diels-Alder reaction between a chiral diene generated in situ and a substituted tryptamine (B22526) derivative, which efficiently assembled the core structure with excellent stereoselectivity. researchgate.netcapes.gov.brnih.gov

| Strategy Feature | Description | Key Research Groups |

| Reaction Type | [4+2] Hetero-Diels-Alder Cycloaddition | Funk, Qin |

| Key Intermediate | ortho-Aza-xylylene or related aza-quinone methide | Funk, Qin |

| Outcome | Simultaneous formation of the core ring system and the vicinal quaternary centers. | Funk, Qin |

| Stereocontrol | Achieved through the intrinsic selectivity of the cycloaddition (Funk) or via a chiral auxiliary/catalyst (Qin). nih.govresearchgate.net | Funk, Qin |

Asymmetric allylic alkylation (AAA) offers a different approach, where the quaternary centers are built in a stepwise fashion. The Trost group successfully implemented this strategy in their catalytic asymmetric total synthesis of (–)-Perophoramidine. nih.govrsc.org

The key transformation was a Molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) between an oxindole (B195798) nucleophile and a monosubstituted allylic electrophile. rsc.orgnih.govrsc.org This reaction established the first quaternary stereocenter along with an adjacent tertiary stereocenter in high yield and with excellent enantioselectivity. rsc.orgnih.gov The second quaternary center was installed later in the synthesis via a novel and highly diastereoselective allylation of a cyclic imino ether. rsc.orgnih.gov This method avoids the direct formation of both quaternary centers in one step, instead building the complexity sequentially with high fidelity. rsc.org

| Strategy Feature | Description | Key Research Groups |

| Catalyst System | Molybdenum complex with a chiral ligand (Mo-AAA). rsc.orgrsc.org | Trost |

| Key Reaction | Alkylation of an oxindole nucleophile with an allylic electrophile. rsc.orgstanford.edu | Trost |

| Stereocenter Formation | Stepwise construction; the Mo-AAA sets one quaternary center, with the second installed via a separate diastereoselective allylation. rsc.orgnih.gov | Trost |

| Selectivity | The reaction proceeds with high regio-, diastereo-, and enantioselectivity. nih.govstanford.edu | Trost |

A strategy employing samarium(II) iodide (SmI₂) has been used to construct the vicinal quaternary centers in a single, powerful step, particularly in the synthesis of this compound analogues like dehalothis compound (B1246378). diva-portal.orgacs.org This method, pioneered by Overman, involves the reductive coupling of an isoindigo derivative. diva-portal.orgacs.org

In this approach, isoindigo is treated with SmI₂ in the presence of an electrophile like cis-1,4-dichloro-2-butene. diva-portal.orgacs.org The samarium reagent mediates a reductive dialkylation, forming a cyclohexene (B86901) ring and introducing the two quaternary centers with the desired trans relative stereochemistry in a highly selective manner. diva-portal.orgacs.orgacs.org The stereochemical outcome is controlled by the formation of a metal chelate during the reaction. diva-portal.org While this reaction proved highly effective, its yield could be sensitive to the quality of the SmI₂ reagent. acs.orgacs.org

| Strategy Feature | Description | Key Research Groups |

| Key Reagent | Samarium(II) Iodide (SmI₂). diva-portal.orgacs.org | Somfai (applying Overman's method) |

| Starting Material | Isoindigo derivative. diva-portal.org | Somfai |

| Transformation | Reductive dialkylation of the C=C bond of isoindigo. diva-portal.org | Somfai |

| Outcome | Formation of the vicinal quaternary stereocenters with trans relative stereochemistry as a single diastereomer. acs.orgacs.org | Somfai |

The first total synthesis of this compound by Funk and coworkers featured a highly stereoselective carbon-carbon bond formation promoted by a base as the key step for introducing the vicinal quaternary centers. researchgate.netnih.govcapes.gov.br

This transformation involves the coupling of a 3-alkylindole with a 3-bromo-3-alkylindolin-2-one. nih.govacs.org The reaction is believed to proceed either through a conjugate addition or, as noted earlier, a Diels-Alder cycloaddition of the 3-alkylindole with a 3-alkylindol-2-one intermediate that is formed in situ from the bromo-precursor. researchgate.netnih.govcapes.gov.br This method proved remarkably effective, establishing the congested core of the molecule with greater than 20:1 diastereoselectivity in a single, crucial step. acs.org

| Strategy Feature | Description | Key Research Groups |

| Key Reagents | A 3-alkylindole and a 3-bromo-3-alkylindolin-2-one. nih.govacs.org | Funk |

| Promoter | Base. researchgate.netnih.gov | Funk |

| Mechanism | Presumed to be a conjugate addition or a [4+2] cycloaddition. researchgate.netnih.gov | Funk |

| Outcome | Highly diastereoselective formation of the coupled product containing the vicinal quaternary centers. acs.org | Funk |

Intramolecular Cyclopropanation

A biomimetic approach to the pentacyclic core of this compound has been developed, which hinges on an intramolecular cyclopropanation reaction. nih.gov This strategy involves creating a stable three/six bicyclic system on the 2,3-double bond of an indole derivative. nih.gov The subsequent ring-opening of the formed cyclopropane (B1198618) ring by an in situ generated aniline (B41778) amine group leads to the desired pentacyclic substructure. nih.gov

In a different approach, a blue LED-mediated intramolecular cyclopropanation of indole intermediates has been utilized. researchgate.nethes-so.chnih.gov This key step, which also involves the simultaneous reduction of an aryl nitro group to a nitroso moiety, is part of a six-step synthesis to create a library of pentacyclic compounds based on the this compound scaffold. hes-so.chnih.gov The desired intramolecular cyclopropanation under photolytic conditions is followed by an in-situ nitro reduction and cyclopropane ring-opening to yield the pentacyclic fragment. hes-so.ch

Key Cyclization and Ring-Forming Methodologies

The construction of this compound's complex ring system has necessitated the use of various powerful cyclization and ring-forming reactions.

A notable strategy for constructing the C, E, and F-ring system, as well as the C20 quaternary center of this compound, is the halogen-selective tandem intramolecular Heck/carbonylation reaction. acs.orgacs.orgcapes.gov.br This process has been shown to be effective in good yields, even in the presence of the chlorine and bromine atoms found in the natural product. acs.orgacs.orgcapes.gov.br The reaction typically utilizes a palladium source, such as Pd(OAc)2, a ligand like P(o-Tol)3, an additive (Bu4NBr), and a base (triethylamine). acs.org This methodology has been explored in the synthesis of spirolactone systems, which are precursors to the vicinal quaternary centers. nih.gov However, challenges have been noted, as the desired cyclization products can be accompanied by reductive Heck products and esters derived from the uncyclized starting material, with product ratios being sensitive to reaction conditions. nih.gov

N-chlorosuccinimide (NCS) has been employed as a key reagent in mediating intramolecular cyclization to form the indolo[2,3-b]quinolone core of this compound. researchgate.netnih.gov This approach offers an alternative route to this crucial structural motif. nih.gov An intramolecular version of an NCS-mediated coupling has been used to form the N5–C5a bond, constructing a key part of the this compound framework. nih.gov The reaction conditions for this cyclization have been optimized, with acetonitrile (B52724) being identified as a preferred solvent and triethylamine (B128534) as an effective base, leading to the desired cyclized product in a 48% yield. researchgate.net

Reductive cyclization and amination are crucial steps in the later stages of several total syntheses of this compound and its analogues. In one approach, a reductive amination followed by a reductive cyclization was used to form the A and D rings of the molecule. acs.org Specifically, the reductive cyclization of a hexacyclic oxindole intermediate with a combination of DIBAL and Et2AlCl successfully produced a pentacyclic aminal. acs.org In a diastereomer specific to the this compound synthesis, a direct reductive cyclization was achieved using AlH3–Me2NEt to furnish the cyclized product in 42% yield. acs.orgacs.org Another synthesis involved the ozonolysis of an allyl group to an aldehyde, which was then subjected to a reductive amination and cyclization sequence to complete the synthesis of (–)-perophoramidine. stanford.edu

N-Chlorosuccinimide-Mediated Intramolecular Cyclization

Total Synthesis of this compound Enantiomers

Another catalytic asymmetric total synthesis of (–)-perophoramidine has been developed. stanford.edursc.org This route employs a molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) as the key asymmetric step to create one of the two vicinal quaternary carbon stereocenters. stanford.edursc.orgrsc.org The second quaternary center is installed via a regio- and diastereoselective allylation of an imino ether anion. rsc.org The synthesis is completed by oxidative cleavage of the resulting allyl group, followed by reductive amination and cyclization. rsc.org

| Synthetic Approach | Key Reaction | Number of Steps | Overall Yield | Reference |

| Asymmetric Total Synthesis of (+)-Perophoramidine | Biomimetic Diels-Alder Reaction | 17 | ~11% | researchgate.net |

| Catalytic Asymmetric Total Synthesis of (–)-Perophoramidine | Molybdenum-Catalyzed Asymmetric Allylic Alkylation | Not specified | Not specified | stanford.edursc.org |

Synthetic Approaches to Dehalothis compound

Dehalothis compound, the dehalogenated analogue of this compound, has also been a significant target for total synthesis. acs.orgrsc.org One of the first total syntheses of dehalothis compound involved an intramolecular cyclization to generate the first quaternary carbon, followed by an allylation to form the second. diva-portal.org

A concise, eight-step synthesis of dehalothis compound has been reported, which features two novel domino processes. acs.orgnih.gov This strategy incorporates all necessary skeletal atoms and functional groups early in the synthetic sequence. nih.gov Another approach utilizes a highly diastereoselective Hosomi-Sakurai reaction. rsc.org This synthesis starts from commercially available materials and employs a acs.orgacs.org-Claisen rearrangement and an epoxide opening/allylsilylation reaction to construct the contiguous all-carbon quaternary stereocenters. rsc.org

A robust and scalable route to the indolo[2,3-b]quinoline core structure, a key intermediate for the synthesis of dehalothis compound, has been developed using an NCS-mediated coupling followed by cyclization. nih.govresearchgate.net Furthermore, a synthetic approach using a samarium-mediated reductive dialkylation has been investigated to introduce the vicinal quaternary carbon stereocenters. diva-portal.org

| Synthetic Approach | Key Reaction(s) | Number of Steps | Reference |

| Domino Processes | Two novel domino reactions | 8 | acs.orgnih.gov |

| Diastereoselective Hosomi-Sakurai Reaction | acs.orgacs.org-Claisen rearrangement, Epoxide opening/allylsilylation | Not specified | rsc.org |

| NCS-Mediated Coupling | NCS-mediated coupling, Cyclization | Not specified | nih.govresearchgate.net |

| Samarium-Mediated Reductive Dialkylation | Samarium-mediated reductive dialkylation | Investigated | diva-portal.org |

Unanticipated Reactivity and Rearrangements During Synthetic Endeavors

The total synthesis of this compound, a molecule of significant structural complexity, has presented numerous challenges to the synthetic community. The intricate, densely functionalized polycyclic core, which includes vicinal all-carbon quaternary stereocenters, has often led to unexpected chemical behavior. mdpi.comd-nb.infodiva-portal.orgnih.gov Attempts to forge the complex architecture of this compound have, on several occasions, resulted in unanticipated reactivity and deep-seated molecular rearrangements. mdpi.comresearchgate.netnih.gov These unexpected outcomes, while deviating from the planned synthetic route, have provided deeper insights into the reactivity of highly functionalized intermediates. nih.gov

One of the most notable instances of unforeseen reactivity was encountered during an attempted iodoetherification reaction. mdpi.comnih.govnih.gov In a synthetic approach targeting the differentiation between two allyl groups on a key intermediate, the reaction did not proceed as expected. mdpi.comnih.gov Instead of the anticipated iodoetherification, a profound rearrangement of the indolo[2,3-b]quinolone core structure occurred. mdpi.comresearchgate.netnih.gov This unexpected transformation was so significant that X-ray crystallographic analysis was required to definitively determine the structure of the resulting rearranged product. mdpi.comnih.govnih.gov

In a separate synthetic endeavor, another unexpected reaction pathway was discovered. researchgate.net Synthetic studies aimed at the this compound core led to the formation of polycyclic ethers. researchgate.net Subsequent attempts to open the cyclic ether ring and trap the resulting carbocation with a carbon nucleophile did not yield the desired product. Instead, this strategy culminated in an unforeseen dearomatisation reaction. researchgate.net

The challenges in controlling stereochemistry have also led to revised structural assignments of key synthetic intermediates. In one instance, a detailed investigation into the substituent and solvent effects on a Claisen rearrangement led to the revision of the stereochemical assignment of a previously reported allyl spirolactone intermediate. nih.govacs.org This highlights the subtleties and potential for unexpected outcomes in controlling the stereochemistry of the vicinal quaternary centers. nih.govacs.org

Furthermore, domino reactions, while often a powerful synthetic tool, have also been initiated unexpectedly. In a synthesis of (±)-dehalothis compound, the hydrogenation of a diazide intermediate unexpectedly triggered a domino process. acs.org This cascade resulted in the formation of a hexacyclic ortho-amide, a structure confirmed by X-ray crystallography. acs.org While unforeseen, this domino reaction ultimately proved beneficial, streamlining the synthesis by forming two rings in a single transformation. acs.org

The following table summarizes key instances of unanticipated reactivity and rearrangements documented during the synthesis of this compound and its analogues.

| Intended Reaction | Observed Unanticipated Outcome | Key Intermediate Type | Significance/Reference |

| Iodoetherification | Deep-seated rearrangement of the indolo[2,3-b]quinolone core. | Diallyl-substituted indolo[2,3-b]quinolone | Revealed inherent instability of the core under specific conditions. mdpi.comnih.govnih.gov |

| Cyclic ether opening and trapping | Unexpected dearomatisation reaction. | Polycyclic ether precursor | Led to the formation of a novel diallyl-substituted all-carbon quaternary center. researchgate.net |

| Claisen rearrangement | Revision of stereochemical assignment of the product. | Allyl spirolactone | Corrected the understanding of stereocontrol in the formation of vicinal quaternary centers. nih.govacs.org |

| Hydrogenation of diazide | Spontaneous domino reaction forming a hexacyclic ortho-amide. | Diazide precursor to a diamine | Uncovered a novel and efficient cascade reaction for the synthesis of the core structure. acs.org |

These examples underscore the intricate nature of the this compound structure and the often-unpredictable reactivity of the complex intermediates along its synthetic pathways. The construction of the vicinal quaternary stereocenters, a significant hurdle in this compound synthesis, has been a focal point of many of these unexpected findings. d-nb.infodiva-portal.orgnih.govslideshare.netlu.se

Mechanistic Organic Chemistry Insights from Synthetic Studies

Stereochemical Control Elements in Key Transformations

A paramount challenge in the synthesis of perophoramidine is the precise installation of its two adjacent (vicinal) all-carbon quaternary stereocenters with a trans relative relationship. The steric congestion around this motif necessitates highly selective chemical transformations. Synthetic chemists have devised several elegant strategies to surmount this stereochemical hurdle.

One of the earliest successful approaches, developed by the Funk group in their racemic synthesis, featured a base-promoted carbon-carbon bond formation between a 3-alkylindole and a 3-bromo-3-alkylindolin-2-one. researchgate.net This key step, presumed to proceed through a conjugate addition or a Diels-Alder cycloaddition involving a 3-alkylindol-2-one intermediate, established the vicinal quaternary centers with high diastereoselectivity. researchgate.net

Later asymmetric syntheses introduced sophisticated catalytic methods. The Trost group employed a Molybdenum-catalyzed Asymmetric Allylic Alkylation (Mo-AAA) as the key enantio-determining step. nih.govd-nb.info This reaction, between an oxindole (B195798) nucleophile and a monosubstituted allylic electrophile, created one of the two quaternary stereocenters with high levels of regio-, diastereo-, and enantioselectivity. d-nb.infostanford.edursc.org The second quaternary center was installed later via a separate diastereoselective allylation. d-nb.inforsc.org

In a distinct strategy, the Stoltz group developed a diastereodivergent palladium-catalyzed decarboxylative allylic alkylation. nih.govacs.org Remarkably, by altering the substrate from a cyclic lactone to an acyclic diallyl diester, the stereochemical outcome of the allylation could be inverted. nih.gov This allowed access to the trans relationship required for this compound, as confirmed by X-ray crystallography, as well as the cis relationship found in the related communesin alkaloids, all from a common synthetic pathway. nih.govacs.org

The first asymmetric total synthesis by the Qin group utilized a biomimetic asymmetric Diels-Alder reaction. researchgate.netdiva-portal.org This key transformation involved an in situ-generated chiral diene reacting with a substituted tryptamine (B22526) to construct the core structure, setting both vicinal quaternary stereocenters simultaneously in a highly efficient and stereoselective manner. researchgate.net

| Lead Scientist/Group | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|

| Funk | Base-promoted alkylation | Highly diastereoselective formation of vicinal quaternary centers in a racemic synthesis. | researchgate.net |

| Trost | Molybdenum-catalyzed Asymmetric Allylic Alkylation (Mo-AAA) | Established one quaternary center with high regio-, diastereo-, and enantioselectivity. | d-nb.infostanford.edu |

| Stoltz | Diastereodivergent Pd-catalyzed Decarboxylative Allylic Alkylation | Substrate control allowed access to both trans (this compound) and cis (Communesin F) diastereomers. | nih.govacs.org |

| Qin | Asymmetric Biomimetic Diels-Alder Reaction | Simultaneous and highly stereoselective formation of both vicinal quaternary centers. | researchgate.netdiva-portal.org |

| Wang | Nickel-catalyzed Alkylation | A chiral diamine ligand-mediated reaction between an indole (B1671886) and a 3-bromooxindole installed both quaternary centers diastereo- and enantioselectively. | rsc.org |

Regioselectivity Challenges in Polycyclic Ring Closure

Beyond stereocontrol, the assembly of this compound's complex polycyclic system presents significant regioselectivity challenges, particularly during ring-closing events and late-stage functionalizations.

A notable example of a regioselectivity challenge arose in the Trost synthesis during the installation of the second quaternary stereocenter. The key step was a novel allylation of a cyclic imino ether. d-nb.inforsc.org The researchers discovered an unprecedented dependence of the reaction's regioselectivity on the nature of the metal cation used to form the imino ether enolate. When a lithium base was used, the reaction yielded an undesired regioisomer. However, switching to a potassium base (KHMDS) completely reversed the regioselectivity, providing the desired allylated product with complete regio- and diastereocontrol in near-quantitative yield. d-nb.inforsc.org This finding underscores the subtle but powerful influence of counterions in directing the reactivity of complex intermediates.

Another significant regioselectivity issue encountered in several synthetic routes was the N-methylation of the amidine functionality. acs.org The this compound structure contains two amidine systems, and selective alkylation of the desired nitrogen atom is not trivial. Andersson and co-workers, in their synthesis of (±)-dehalothis compound, initially expressed concern over this step. acs.org They circumvented the problem by developing a domino process where a reductive amination under specific acidic conditions led to an N-benzylated bis(amidine) as a single regioisomer, thus avoiding a problematic late-stage selective methylation. acs.org

Catalyst Development for Asymmetric Synthesis of this compound Core Structures

The quest for an efficient and enantioselective synthesis of this compound has been a driving force for catalyst development. The construction of the molecule's chiral, sterically hindered core has served as an exacting test for the power and selectivity of modern catalytic systems.

The Trost synthesis is a premier example, showcasing the utility of molybdenum catalysis. stanford.edustanford.edu The Mo-catalyzed asymmetric allylic alkylation (Mo-AAA) was pivotal for setting the initial quaternary stereocenter. d-nb.inforsc.org This methodology proved highly effective for the crucial C-C bond formation, delivering the product with excellent enantioselectivity and diastereoselectivity where other catalyst systems may have failed. nih.govstanford.edu

Palladium catalysis has also been central to synthetic efforts. The Stoltz group's formal syntheses of this compound and communesin F hinged on a Pd-catalyzed decarboxylative allylic alkylation. nih.govacs.org The use of Pd(PPh₃)₄ as the catalyst smoothly facilitated the key diastereodivergent transformation, demonstrating the power of palladium to forge congested quaternary centers. nih.gov

More recently, a nickel-catalyzed approach was reported by Wang and coworkers. rsc.org They developed a catalytic asymmetric alkylation between an indole and a 3-bromooxindole using a nickel catalyst in conjunction with chiral diamine ligands. This system was capable of constructing both vicinal quaternary stereocenters in a single step with high diastereo- and enantioselectivity, offering a highly efficient route to the core structure. rsc.org

| Catalyst System | Ligand Type | Reaction Type | Key Bond Formed | Discovering Group | Reference |

|---|---|---|---|---|---|

| Molybdenum-based | Chiral Pyridine-based | Asymmetric Allylic Alkylation (AAA) | C-C (Quaternary-Tertiary) | Trost | d-nb.infostanford.edu |

| Palladium(0) (e.g., Pd(PPh₃)₄) | Phosphine | Decarboxylative Allylic Alkylation | C-C (Vicinal Quaternary) | Stoltz | nih.govacs.org |

| Nickel(II) | Chiral Diamine | Asymmetric Alkylation | C-C (Vicinal Quaternary) | Wang | rsc.org |

| Silver(I) Perchlorate | N/A (Stoichiometric) | Aza-quinone methide formation for Diels-Alder | C-C and C-N | Qin | researchgate.net |

Exploiting Latent Symmetry in Synthetic Design

The concept of latent symmetry involves designing a synthesis around a symmetrical or pseudo-symmetrical intermediate, which is later differentiated to arrive at the complex, unsymmetrical final target. researchgate.net This can be a powerful strategy for increasing synthetic efficiency. In the context of this compound and the related communesins, this approach has been explored conceptually and in practice.

One research effort explicitly pursued an approach using the latent symmetry of isoindigo as a starting scaffold for a samarium-mediated reductive bis-alkylation to access the this compound core. researchgate.net A related investigation by Andersson and co-workers into the synthesis of dehalothis compound (B1246378) employed a samarium-mediated reductive dialkylation, where the stereochemistry of the resulting vicinal quaternary centers was determined by the formation of a metal chelate. diva-portal.org This strategy inherently uses a symmetrical reaction concept to build the core of the molecule.

Another example of this principle involves the twofold simultaneous chain extension of a central building block by the addition of crotylboronate. baranlab.org While applied in the context of other complex molecules, this strategy of maintaining symmetry through several functionalization steps before a final, differentiating step illustrates the core principle of exploiting latent symmetry to enhance synthetic economy. baranlab.org Although not the most common strategy employed for this compound, these studies highlight its potential for the rapid and efficient assembly of complex molecular frameworks. researchgate.netresearchgate.net

Novel Methodologies Developed During this compound Synthesis

The difficult structural features of this compound have directly catalyzed the invention of new chemical reactions and multi-step domino processes.

The Trost synthesis introduced a novel and highly regio- and diastereoselective allylation of a cyclic imino ether anion. rsc.org The discovery of the critical role of the potassium counterion in dictating the regiochemical outcome of this transformation represents a significant methodological advance for controlling reactivity in complex systems. d-nb.inforsc.org

The Stoltz group's development of a diastereodivergent Pd-catalyzed decarboxylative allylic alkylation is another key innovation. acs.orgacs.org The ability to selectively synthesize either the cis or trans diastereomer of a vicinal quaternary system by simple substrate modification is a powerful tool for chemical synthesis and enables access to diverse members of a natural product family. nih.gov

Furthermore, the first total synthesis by Funk and coworkers established the viability of a biomimetic [4+2]-cycloaddition strategy between indole and oxindole fragments to construct the core, a strategy that inspired several subsequent syntheses. d-nb.infodiva-portal.org

| Methodology | Description | Key Advantage | Discovering Group | Reference |

|---|---|---|---|---|

| Cation-Controlled Regioselective Allylation | Allylation of a cyclic imino ether where the choice of metal counterion (K⁺ vs. Li⁺) dictates the site of C-C bond formation. | Provides complete control over regioselectivity in a challenging alkylation. | Trost | d-nb.inforsc.org |

| Diastereodivergent Decarboxylative Allylation | A Pd-catalyzed reaction whose stereochemical outcome (cis or trans) is controlled by the choice of an acyclic or cyclic substrate. | Unified approach to both this compound and communesin diastereomeric series. | Stoltz | nih.govacs.org |

| Multi-Step Domino Reductive Amination | A one-pot process converting an ortho-amide into an N-benzylated bis(amidine) via a four-step cascade. | Significant increase in step economy and circumvention of regioselectivity problems. | Andersson | acs.org |

| Biomimetic [4+2] Cycloaddition | Base-promoted or Lewis acid-catalyzed reaction between indole and oxindole derivatives to form the vicinal quaternary core. | Efficient, biomimetic construction of the complex hexacyclic core. | Funk / Qin | d-nb.inforesearchgate.net |

Biological Activities and Molecular Mechanisms Excluding Clinical Aspects

Cytotoxicity in Select Cancer Cell Lines (e.g., HCT116 Colon Carcinoma Cells)

Perophoramidine demonstrates cytotoxic effects against the HCT116 human colon carcinoma cell line, with a reported half-maximal inhibitory concentration (IC50) of 60 μM. nih.govcore.ac.uknih.gov This moderate cytotoxicity has spurred further investigation into its potential as an anticancer agent and as a scaffold for the development of more potent derivatives. hes-so.ch

Studies on a non-halogenated version of the molecule, dehalothis compound (B1246378), revealed that it possesses similar cytotoxic potency against HCT116 cells. pitt.eduresearchgate.net Interestingly, dehalothis compound was found to be more potent against other colorectal cancer cell lines, HT29 and LoVo, with IC50 values of 60 μM and 50 μM, respectively. researchgate.net This suggests that the halogen atoms present in the natural product are not essential for its cytotoxic activity. researchgate.netrsc.org

Induction of Apoptosis and Associated Biochemical Events (e.g., PARP Cleavage)

The cytotoxic activity of this compound in HCT116 cells is linked to the induction of apoptosis, a form of programmed cell death. nih.govpitt.edunih.gov A key biochemical event associated with this process is the cleavage of Poly(ADP-ribose) polymerase (PARP) within 24 hours of exposure. pitt.edunih.govcore.ac.uk

PARP-1 is a nuclear enzyme crucial for DNA repair. revvity.comresearchgate.net During apoptosis, activated effector caspases, such as caspase-3 and caspase-7, cleave PARP-1. revvity.comnih.gov This cleavage separates the N-terminal DNA-binding domain from the C-terminal catalytic domain, rendering the enzyme inactive. revvity.comnih.gov The inactivation of PARP-1 prevents DNA repair, thereby ensuring the cell commits to the apoptotic pathway. researchgate.net The detection of cleaved PARP is therefore considered a hallmark of apoptosis. revvity.comnih.gov

In Vitro Studies on Cellular Pathways and Molecular Targets

In vitro studies suggest that the primary molecular target of this compound is PARP-1. hes-so.chresearchgate.net The compound is believed to exert its inhibitory effects through the PARP pathway. hes-so.ch Molecular docking and simulation studies using a pentacyclic fragment of this compound have indicated efficient binding to the catalytic domain of the human PARP-1 enzyme. hes-so.chresearchgate.net By inhibiting PARP-1, this compound likely disrupts DNA repair processes, leading to an accumulation of DNA damage and subsequent cell death. hes-so.chresearchgate.net This mechanism is supported by findings that potent synthetic analogues of this compound cause extensive DNA double-strand breaks, a likely consequence of PARP inhibition. hes-so.chresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogues

Structure-activity relationship (SAR) studies, which explore how a molecule's chemical structure relates to its biological activity, have been crucial in understanding and improving the therapeutic potential of this compound.

Influence of Halogenation on Biological Activity

Initial studies on this compound raised questions about the role of its three halogen atoms in its bioactivity. nih.gov The synthesis and biological evaluation of dehalothis compound, an analogue lacking these halogens, provided a clear answer. pitt.edursc.org Dehalothis compound exhibited cytotoxicity against the HCT116 colon cancer cell line with a potency similar to that of the natural, halogenated this compound. researchgate.netrsc.org This finding strongly indicates that the halogen substituents are not a critical requirement for its cytotoxic activity. researchgate.net

Impact of Amidine and Indole (B1671886) Moiety Modifications

Synthetic efforts have explored modifications of the core structure of this compound, including its amidine and indole moieties. The complex, fused indole-quinoline architecture presents a significant synthetic challenge. hes-so.ch Strategies have been developed to access the indolo[2,3-b]quinolone core and to introduce substitutions on the indole ring and the piperidine (B6355638) nitrogen. hes-so.ch These modifications can influence the molecule's binding affinity to its target. For instance, creating derivatives with substituents on both the indole ring system and the piperidine nitrogen was proposed as a way to enhance binding to the PARP-1 target. hes-so.ch

Activity of Pentacyclic Derivatives

A significant breakthrough in enhancing the potency of this compound came from a fragment-based approach. hes-so.ch Researchers synthesized a library of pentacyclic compounds based on a key fragment of the this compound structure. hes-so.chresearchgate.net Cytotoxicity screening of these derivatives against a panel of cancer cell lines (MCF7, HCT116, and A549) revealed that several analogues were substantially more potent than the parent natural product. hes-so.chresearchgate.net

Some of these pentacyclic derivatives displayed IC50 values in the range of 0.6 to 9 μM. hes-so.chresearchgate.net Notably, compounds designated 6e and 6f were exceptionally potent, with IC50 values of 0.67 μM and 0.62 μM against the A549 lung cancer cell line, respectively. hes-so.ch These compounds were also significantly more potent than this compound against HCT116 cells. hes-so.ch Further investigation showed that the most active of these pentacyclic compounds inhibited PARP-1 with IC50 values between 1.3 and 1.5 μM, confirming their mechanism of action. hes-so.chresearchgate.netresearchgate.net

Comparative Biological Activity with Structurally Related Alkaloids (e.g., Communesins)

This compound and the communesin family of alkaloids, while sharing a similar core carbon skeleton, exhibit notable differences in their biological activities and molecular mechanisms, largely stemming from their distinct structural features. nih.govacs.org this compound, isolated from the marine ascidian Perophora namei, possesses a hexacyclic core with two amidine functional groups and a trans relationship between its vicinal quaternary stereocenters. nih.govacs.org In contrast, the communesins, which are derived from Penicillium fungi, feature a bis-aminal structure, a cis relationship at the comparable stereocenters, and often an additional benzazepine ring. nih.govacs.orgcaltech.edu These structural variations lead to a diverse range of biological effects, from cytotoxicity to insecticidal action.

Initial biological evaluations revealed that this compound is active against the HCT116 human colon carcinoma cell line, demonstrating an IC₅₀ value of 60 μM. nih.govcaltech.edu Its mechanism of action involves the induction of apoptosis, which is mediated by the cleavage of poly(adenosine-5'-diphosphate-ribose)polymerase (PARP) within 24 hours of exposure. nih.govcaltech.edu Furthermore, a synthetic pentacyclic derivative of this compound, known as Fragment B, has shown significant anticancer activity against breast cancer, lung cancer, and colon tumors by inducing extensive DNA damage in cancerous cells. heia-fr.ch A synthetic dehalogenated analogue, dehalothis compound, has also been evaluated against several colorectal carcinoma cell lines, including HCT116, HT29, and LoVo. rsc.org

The communesin alkaloids display a broader and often more potent spectrum of biological activities. caltech.edu Communesins A and B were first identified for their cytotoxic effects against P-388 lymphoid leukemia cells. scispace.comnih.gov Communesin B, which was later found to be identical to a compound named nomofungin, exhibits potent antiproliferative activity against P-388 leukemia cells (ED₅₀ = 0.9 μM), LoVo cells (MIC = 3.9 μM), and KB cells (MIC = 8.8 μM). caltech.eduscispace.com The cytotoxic action of Communesin B is attributed to its ability to disrupt the microfilament network. nih.govscispace.com

Other members of the communesin family show varied activities. Communesins C and D are moderately active against leukemia cell lines, such as Burkett's Lymphoma and Hodgkin's lymphoma, with ED₅₀ values ranging from 7 to 15 μM. nih.gov Several communesins, including D, E, and F, also possess insecticidal properties. scispace.comnih.gov Conversely, Communesins G and H have been found to be inactive in antiviral, antibacterial, and antiproliferative assays against murine leukemia cells. nih.gov

The following tables provide a comparative overview of the reported biological activities.

Table 1: Comparative Cytotoxic/Antiproliferative Activity

| Compound | Target Cell Line | Activity Measure | Potency | Citation |

| This compound | HCT116 (Colon Carcinoma) | IC₅₀ | 60 μM | nih.govacs.orgcaltech.edu |

| Communesin B | P-388 (Lymphoid Leukemia) | ED₅₀ | 0.9 μM | caltech.edu |

| LoVo (Colon Adenocarcinoma) | MIC | 3.9 μM | caltech.edu | |

| KB (Oral Epidermoid Carcinoma) | MIC | 8.8 μM | caltech.edu | |

| Communesin C | Leukemia Cell Lines | ED₅₀ | 7-15 μM | nih.gov |

| Communesin D | Leukemia Cell Lines | ED₅₀ | 7-15 μM | nih.gov |

Table 2: Insecticidal Activity of Communesins against Silkworms

| Compound | Activity Measure | Potency (µg/g of diet) | Citation |

| Communesin A | LD₅₀ | 150 | tandfonline.com |

| Communesin C | LD₅₀ | 300 | tandfonline.com |

| Communesin D | LD₅₀ | 80 | tandfonline.com |

| Communesin E | LD₅₀ | 5 | tandfonline.com |

Future Directions and Perspectives in Perophoramidine Research

Advancements in Stereocontrolled and Convergent Synthetic Strategies

The synthesis of perophoramidine, particularly the stereocontrolled construction of its vicinal all-carbon quaternary centers, has been a major focus of synthetic organic chemistry. researchgate.net Early total syntheses laid the groundwork, but future efforts are directed toward more efficient, convergent, and highly stereoselective routes.

A significant advancement has been the development of catalytic asymmetric total syntheses. nih.govrsc.org One such approach utilizes a molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) as the key step to forge one of the two quaternary stereocenters with high yield and selectivity. nih.govrsc.org Another key strategy involves a biomimetic hetero-Diels-Alder reaction. acs.org The first asymmetric total synthesis of (+)-perophoramidine was achieved using an asymmetric biomimetic Diels-Alder reaction between an in-situ generated chiral diene and a tryptamine (B22526) derivative to construct the core structure in a highly efficient manner. acs.orgresearchgate.net This approach is notable as it mimics a proposed biosynthetic pathway. acs.org

The table below summarizes some of the key synthetic strategies employed to construct the this compound core.

| Synthetic Strategy | Key Reaction | Stereocontrol Method | Reference(s) |

| Racemic Total Synthesis | Base-promoted C-C bond formation | Diastereoselective conjugate addition or Diels-Alder cycloaddition | researchgate.netcapes.gov.br |

| Asymmetric Total Synthesis | Hetero-Diels-Alder reaction | Chiral auxiliary-induced cycloaddition | acs.orgresearchgate.net |

| Catalytic Asymmetric Synthesis | Molybdenum-catalyzed Asymmetric Allylic Alkylation (Mo-AAA) | Chiral ligand on Molybdenum catalyst | nih.govrsc.org |

| Stereodivergent Formal Synthesis | Decarboxylative allylic alkylation | Substrate-controlled diastereoselectivity | acs.orgacs.org |

| Tandem Reaction Approach | Tandem intramolecular Heck cyclization/carbonylation | Stereoselective O-allylation/Claisen rearrangement | nih.gov |

Elucidation of Complete Biosynthetic Pathways

While the total synthesis of this compound has been achieved, its complete biosynthetic pathway in Perophora namei remains to be fully elucidated. It is widely presumed that this compound shares a common biogenetic origin with the structurally related communesin alkaloids, which are produced by Penicillium species. nih.govacs.orgcapes.gov.br

The proposed biosynthesis is thought to involve the oxidative dimerization of two tryptamine units or their derivatives. nih.gov Specifically, research on the communesins has confirmed that they are biosynthesized by the coupling of tryptamine and aurantioclavine, both of which are derived from L-tryptophan. acs.orgcapes.gov.brresearchgate.net A key hypothetical intermediate is formed, which can then undergo rearrangements of its aminal moieties to generate different skeletal isomers. nih.gov Given the structural similarities, it is highly probable that this compound arises from a similar pathway, albeit with different halogenation and oxidation steps leading to its unique bis-amidine structure. acs.org

Identifying the specific gene clusters and enzymes responsible for the biosynthesis of this compound in its marine host is a key future goal. This would involve genomic and transcriptomic analysis of Perophora namei to find the relevant biosynthetic genes. Characterizing these enzymes could not only confirm the proposed pathway but also provide powerful biocatalysts for the chemo-enzymatic synthesis of this compound and novel analogues.

Deeper Mechanistic Investigations of Biological Activities

Initial biological assays revealed that this compound exhibits cytotoxicity against the HCT116 human colon carcinoma cell line with an IC₅₀ value of 60 µM. nih.govfrontiersin.org This activity is understood to occur through the induction of apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) within 24 hours of exposure. nih.govfrontiersin.org

However, the precise molecular target and the detailed mechanism of action remain largely unexplored. Future research must move beyond initial cytotoxicity screenings to identify the specific cellular proteins that this compound interacts with to initiate the apoptotic cascade. This could involve a range of techniques, including:

Affinity chromatography using immobilized this compound to pull down binding partners from cell lysates.

Thermal shift assays to identify proteins that are stabilized upon binding to the compound.

Computational docking studies to predict potential binding sites on known apoptosis-regulating proteins.

Transcriptomic and proteomic analyses of cancer cells treated with this compound to identify downstream pathway modulations.

A deeper understanding of its mechanism is crucial for evaluating its potential as a lead compound for anticancer drug development. osu.edu Furthermore, investigating its activity against a broader panel of cancer cell lines and in more complex disease models is a necessary next step.

Design and Synthesis of Novel Analogues for Biological Probes and Tool Compounds

The synthesis of this compound analogues serves two primary purposes: to explore the structure-activity relationship (SAR) for optimizing biological effects and to create chemical probes for mechanistic studies.

A key analogue that has already been synthesized is dehalothis compound (B1246378) , the non-halogenated version of the natural product. rsc.orgacs.org The synthesis and biological evaluation of this compound and other derivatives help to determine the role of the halogen atoms and other functional groups in the observed cytotoxicity. rsc.orggrafiati.com For example, a pentacyclic fragment derived from the this compound structure has been synthesized and shown to be a potent anticancer agent, inducing extensive DNA damage in cancer cells. heia-fr.ch

Future work will involve the systematic modification of the this compound scaffold. Key areas for modification include:

Aromatic Rings: Varying the number, type, and position of halogen substituents.

Amidine Moieties: Reducing or alkylating the amidine groups to probe their importance for activity.

Core Skeleton: Altering the ring structure to understand the conformational requirements for binding to its biological target.

The development of analogues functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups will be invaluable. These "tool compounds" can be used to visualize the subcellular localization of the molecule and to covalently label its protein targets, facilitating their identification and validation. osu.edu

Exploration of New Methodologies Inspired by this compound's Structure

The formidable structural complexity of this compound has served as a catalyst for the development of new synthetic methodologies. mdpi.comdiva-portal.org The challenge of constructing its dense, polycyclic framework and, in particular, its vicinal quaternary stereocenters has pushed chemists to devise innovative solutions. researchgate.netnih.gov

Several novel domino or cascade reactions have been discovered during synthetic campaigns toward this compound and its analogues. acs.orgdiva-portal.org These reactions, where multiple bond-forming events occur in a single operation, significantly increase synthetic efficiency. For example, studies toward dehalothis compound led to the discovery of a four-step domino process that forms a key ortho-amide intermediate. acs.org Other methodological advancements include the development of novel intramolecular cyclization reactions, such as those mediated by N-chlorosuccinimide (NCS), to form the indolo[2,3-b]quinolone core of the molecule. researchgate.netmdpi.comnih.gov

The pursuit of this compound has also spurred innovation in established reactions. For instance, palladium-catalyzed domino reactions involving carbopalladation followed by carbonylation have been explored to create the vicinal stereocenters. diva-portal.org The unique challenges posed by the this compound structure will undoubtedly continue to inspire the discovery and refinement of synthetic methods with broad applicability in organic chemistry.

Q & A

Q. How was the structure of perophoramidine determined, and what methodologies were pivotal in its elucidation?

this compound's pentacyclic structure, including its halogenated aromatic nuclei and vicinal quaternary stereocenters, was resolved using 1D/2D NMR spectroscopy and mass spectrometry (MS) . Dehalogenation experiments via ammonium formate-catalyzed transfer hydrogenation confirmed the presence of one bromide and two chlorides, critical for validating the halogenation pattern . X-ray crystallography later confirmed synthetic intermediates, such as the indolo[2,3-b]quinolone core, during total synthesis attempts .

Q. What initial synthetic approaches were employed to access this compound?

Early syntheses relied on hetero-Diels-Alder reactions and cycloadditions to construct the vicinal quaternary stereocenters. For example, Funk et al. utilized a [4 + 2]-cycloaddition between a 3-alkylindole and 3-bromooxindole, inspired by proposed biosynthetic pathways . These methods prioritized stereochemical control but faced challenges in scalability and halogen incorporation.

Q. What is the proposed mechanism behind this compound's cytotoxicity?

this compound induces apoptosis in HCT116 colon carcinoma cells (IC₅₀ = 60 µM) via PARP-1 inhibition and DNA double-strand break (DSB) formation . Mechanistic studies suggest PARP cleavage disrupts DNA repair pathways, though the exact molecular targets remain under investigation .

Q. How do halogen atoms influence this compound's bioactivity and synthesis?

The bromide and chlorides on its aromatic nuclei enhance binding affinity to biological targets (e.g., DNA) and stabilize the molecule’s conformation. However, halogen incorporation complicates synthesis, requiring regioselective functionalization strategies during retrosynthetic planning .

Q. What structure-activity relationship (SAR) studies have been conducted on this compound derivatives?

Fragment-based libraries derived from this compound’s pentacyclic core were evaluated for anticancer activity. Key findings include:

- Table 1 : Bioactivity of Select Fragments

| Fragment ID | DSB Inhibition (%) | PARP-1 IC₅₀ (nM) |

|---|---|---|

| PFD-01 | 78 | 12 |

| PFD-05 | 92 | 8 |

| Data from Guha et al. (2022), highlighting fragments with dual DSB/PARP-1 activity . |

Advanced Research Questions

Q. How are the vicinal quaternary stereocenters constructed in catalytic asymmetric syntheses?

Advanced methods employ nickel-catalyzed alkylation of 3-bromooxindoles with chiral diamine ligands, achieving >95% enantiomeric excess. Wang et al. demonstrated this via a stereoselective C–C bond formation, critical for replicating the natural product’s trans configuration . Alternative strategies, such as Claisen rearrangements , install stereocenters with diastereoselectivity >20:1 .

Q. What retrosynthetic strategies address structural differences between this compound and communesin alkaloids?

Unlike communesins, this compound lacks a seven-membered G ring and has an inverted stereochemical relationship at C7/C8. Retrosynthetic disconnections focus on:

Q. How can researchers resolve contradictions in reported bioactivity data across cell lines?

Discrepancies in IC₅₀ values (e.g., HCT116 vs. HT29 cells) may arise from variations in PARP-1 expression levels or DNA repair efficiency . Methodological standardization, including consistent assay conditions (e.g., incubation time, cell density), is critical for cross-study comparisons .

Q. What challenges arise in preserving halogenation during total synthesis?

Halogen loss during high-temperature or redox-sensitive reactions (e.g., cycloadditions) is a key hurdle. Strategies include:

Q. How does X-ray crystallography validate synthetic intermediates?

X-ray analysis confirmed unanticipated structural rearrangements during synthesis, such as indoloquinoline core distortions. This technique is indispensable for verifying stereochemistry and guiding route optimization .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.